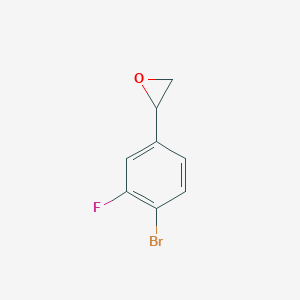

2-(4-Bromo-3-fluorophenyl)oxirane

Description

2-(4-Bromo-3-fluorophenyl)oxirane is an epoxide derivative featuring a phenyl ring substituted with bromine (Br) at the para-position (C4) and fluorine (F) at the meta-position (C3). The oxirane (epoxide) functional group confers high reactivity, making it a valuable intermediate in organic synthesis, particularly in ring-opening reactions for pharmaceuticals, agrochemicals, or materials science.

For this compound, the precursor would likely be 4-bromo-3-fluorostyrene, followed by epoxidation under controlled conditions.

Properties

Molecular Formula |

C8H6BrFO |

|---|---|

Molecular Weight |

217.03 g/mol |

IUPAC Name |

2-(4-bromo-3-fluorophenyl)oxirane |

InChI |

InChI=1S/C8H6BrFO/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2 |

InChI Key |

FNKONCIASNDEKU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)C2=CC(=C(C=C2)Br)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The following table summarizes critical analogues of 2-(4-Bromo-3-fluorophenyl)oxirane, focusing on substituent effects, reactivity, and applications:

Comparative Analysis

Electronic Effects

- This compound : Bromine’s electron-withdrawing inductive effect (-I) and fluorine’s strong electronegativity polarize the epoxide ring, enhancing susceptibility to nucleophilic attack. This contrasts with 2-(4-Trifluoromethylphenyl)oxirane , where the -CF₃ group exerts a stronger -I effect, further increasing electrophilicity .

- 2-(3-Chloro-4-fluorophenyl)oxirane : Chlorine’s -I effect and fluorine’s electronegativity create a polarized aromatic system, but the lower atomic radius of Cl compared to Br may reduce steric hindrance during reactions .

Steric Considerations

- The meta-fluoro and para-bromo substituents in this compound introduce moderate steric bulk, which may slow down reactions requiring planar transition states. In contrast, 2-(5-Bromo-2,3-difluorophenoxy)oxirane (with substituents on adjacent carbons) exhibits greater steric hindrance, affecting regioselectivity in ring-opening reactions .

Reactivity in Epoxide Ring-Opening

- Bromine’s polarizability in this compound facilitates nucleophilic substitution (e.g., with amines or thiols), whereas fluorine’s electron-withdrawing nature directs attack to the less hindered epoxide carbon.

- 2-(4-Trifluoromethylphenyl)oxirane ’s -CF₃ group accelerates ring-opening due to heightened electrophilicity but may reduce stability under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.